
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Determination of Anti-allergenic Agents
The study of anti-allergenic agents is crucial in the development of therapeutic drugs. A high-performance liquid chromatographic (HPLC) method was developed to analyze a new series of antiallergenic compounds, specifically focusing on 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone and its active acidic metabolite in plasma. The analysis was performed using ultraviolet or fluorescence detection, and the extraction was done through liquid-liquid or solid-phase extraction methods. The reversed-phase HPLC was utilized to quantify the drugs in plasma samples from bioavailability studies in dogs, with calibrations in the ng/ml concentration range for both compounds .
Crystal and Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone has been a subject of interest. A related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was synthesized and characterized. The crystal structure was determined using X-ray diffraction (XRD) and was found to crystallize in the monoclinic space group P21/c. The cell parameters were measured, and the structure was noted to exhibit intermolecular hydrogen bonding of the type C–H···O, which is significant for understanding the compound's stability and interactions .
Synthesis Analysis
While the provided data does not include a direct synthesis route for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone, the synthesis of related compounds involves multiple steps, including the formation of intermediates and final products characterized by spectroscopic methods. The synthesis process is likely to involve careful selection of reagents and conditions to ensure the formation of the desired product with high purity .
Chemical Reactions Analysis
The chemical reactions involved in the formation of such compounds typically include various organic synthesis techniques such as alkylation, acylation, and etherification. The presence of functional groups like methoxy, chloropyridinyl, and piperidinyl suggests that the reactions may involve nucleophilic substitution and condensation reactions. The exact chemical reactions would depend on the synthetic route chosen for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can be inferred from related compounds. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of aromatic rings and heteroatoms in the structure suggests potential interactions with biological molecules, which is relevant for pharmacological activity. The HPLC analysis and XRD study provide insights into the compound's behavior in biological systems and its crystalline form, respectively .
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-17-6-2-3-7-18(17)25-13-19(23)22-10-4-5-14(12-22)26-16-8-9-21-11-15(16)20/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGIBNRBNOSLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

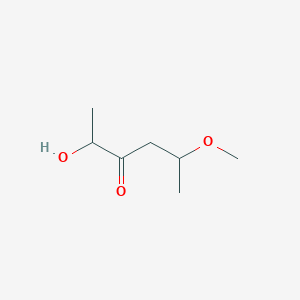
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)
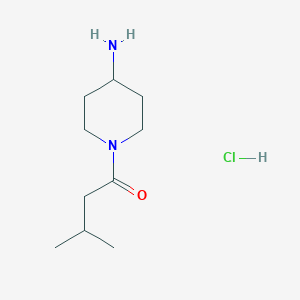
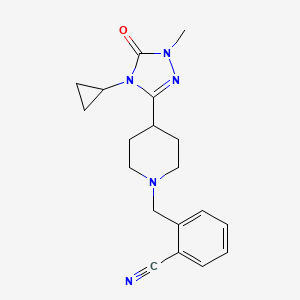
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)
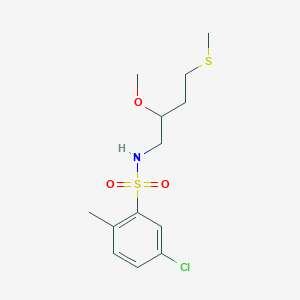
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)

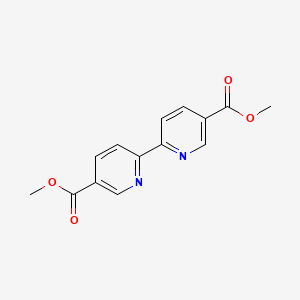
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)
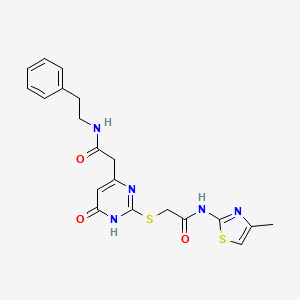
![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3020563.png)
![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)
![(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3020566.png)